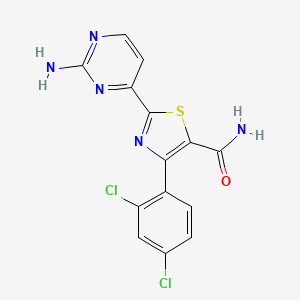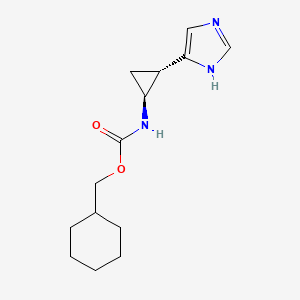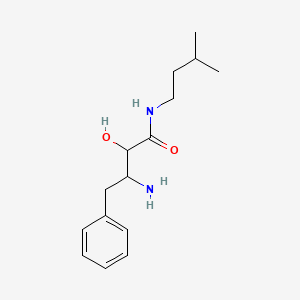![molecular formula C22H30INO4S B10770452 (Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)
(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. The compound is characterized by its molecular formula C22H30INO4S and a molecular weight of 530.44.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [125I]SAP involves the iodination of a precursor compound, typically using iodine-125 as the radioactive isotope. The process includes the following steps:
Iodination: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from any impurities.
Industrial Production Methods
Industrial production of [125I]SAP follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound are iodinated using iodine-125.
Automated Purification: Advanced HPLC systems are used to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[125I]SAP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the iodine-125 isotope within the compound.
Substitution: The sulfonyl amino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the iodine atom, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
[125I]SAP is widely used in various scientific research fields, including:
Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in binding studies to investigate interactions between proteins and other biomolecules.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in studying platelet aggregation and thromboxane receptor activity.
Industry: Applied in quality control processes to ensure the purity and consistency of pharmaceutical products.
Mécanisme D'action
The mechanism of action of [125I]SAP involves its binding to thromboxane A2/prostaglandin H2 receptors on platelets. This binding inhibits the aggregation of platelets, thereby preventing clot formation. The molecular targets include the thromboxane A2 receptor, and the pathways involved are related to platelet activation and aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
[125I]-Thromboxane A2: Another radiolabeled compound used for studying thromboxane receptors.
[3S-[1alpha,2alpha,3beta-5alpha]]-7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5Z-heptenoic acid: A structurally similar compound with similar applications.
Uniqueness
[125I]SAP is unique due to its high affinity and specificity for thromboxane A2/prostaglandin H2 receptors. This makes it particularly useful in detailed studies of platelet function and thromboxane receptor activity .
Propriétés
Formule moléculaire |
C22H30INO4S |
|---|---|
Poids moléculaire |
529.4 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,3S,5S)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18-,19+,20-/m0/s1/i23-2 |
Clé InChI |
SZNMERGTFJHNSM-NTVCQXSRSA-N |
SMILES isomérique |
CC1([C@H]2C[C@@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C |
SMILES canonique |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)

![2-amino-N-[1-[1-[2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide](/img/structure/B10770391.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10770413.png)

![(6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,7-dihydroxy-6-(11-phenoxy-undecyloxycarbonyloxy)-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10770427.png)
![3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea](/img/structure/B10770433.png)


![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)
![1-[17-(1,5-Dimethyl-hexyl)-3-hydroxy-4,4,10,13-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-14-yl]-ethanone](/img/structure/B10770449.png)
![Sodium; 6-[2-(4-fluoro-phenyl)-4-isopropyl-quinolin-3-yloxy]-3,5-dihydroxy-hexanoate](/img/structure/B10770456.png)